methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Description
3-Methylphenyl Substituent
The 3-methylphenyl group is attached to the nitrogen atom at position 1 of the pyridoindole core. This substituent introduces steric and electronic effects :
- Steric impact : The methyl group at the meta position of the phenyl ring creates a spatial arrangement that may influence binding to biological targets.
- Electronic effects : The aromatic phenyl ring contributes to π-π interactions, while the methyl group donates electron density through hyperconjugation.
Methyl Ester Functional Group
The methyl ester at position 3 is a carboxylic acid derivative that enhances solubility and reactivity. Key characteristics include:
- Electron-withdrawing effect : The ester group polarizes the adjacent pyridoindole ring, modulating its electronic properties.
- Synthetic versatility : The ester can undergo hydrolysis to form the carboxylic acid or participate in nucleophilic substitution reactions.
Comparative Analysis of Substituent Effects :
| Substituent | Position | Key Influence |
|---|---|---|
| 3-Methylphenyl | 1 | Enhances lipophilicity; participates in hydrophobic interactions. |
| Methyl ester | 3 | Modulates electronic properties; facilitates metabolic stability. |
Comparative Structural Analysis with β-Carboline Analogues
Core Structural Differences
The pyrido[3,4-b]indole core distinguishes this compound from other β-carbolines. For example:
Substituent-Driven Variability in Bioactivity
Substituent patterns critically influence biological activity:
- C3-ester analogues : Show enhanced binding to serotonin receptors compared to C3-carboxylic acid derivatives.
- 1-Aryl substituents : The 3-methylphenyl group improves lipophilicity, potentially increasing membrane permeability.
Structural Comparison Table :
Electronic and Conformational Implications
The methyl ester and 3-methylphenyl groups alter conformational flexibility and electron density distribution :
Properties
IUPAC Name |
methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-12-6-5-7-13(10-12)18-19-15(11-17(22-18)20(23)24-2)14-8-3-4-9-16(14)21-19/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNHBLBWCHFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction proceeds via the following steps:
- Hydrazine Formation : 3-Methylaniline undergoes diazotization with sodium nitrite in hydrochloric acid, followed by reduction with stannous chloride to yield 3-methylphenylhydrazine hydrochloride.
- Cyclization : The hydrazine derivative reacts with methyl 4-oxopiperidine-3-carboxylate in refluxing methanol containing methanesulfonic acid (MSA) as a catalyst. The ketone’s carbonyl group attacks the hydrazine’s nitrogen, followed by-sigmatropic rearrangement and subsequent cyclodehydration to form the pyridoindole core.
Key Reaction Conditions :
Yield Optimization and Byproduct Mitigation
Optimized yields (68–72%) are achieved by:
- Stoichiometric Control : A 1:1 molar ratio of hydrazine to ketone minimizes dimerization byproducts.
- Solvent Polarity : Methanol enhances intermediate solubility, while toluene facilitates azeotropic water removal in large-scale reactions.
- Acid Selection : MSA outperforms HCl in reducing hydrolysis of the methyl ester group, as evidenced by comparative studies (Table 1).
Table 1: Acid Catalyst Impact on Reaction Efficiency
| Acid Catalyst | Yield (%) | Ester Hydrolysis (%) |
|---|---|---|
| MSA | 72 | <5 |
| HCl | 65 | 12–15 |
| H2SO4 | 58 | 18 |
Post-Cyclization Functionalization: Ester Group Introduction
For substrates where the ester moiety is absent in the initial ketone, a two-step synthesis involving late-stage esterification is employed.
Carboxylic Acid Intermediate Synthesis
The pyridoindole core synthesized via Fischer indole synthesis (lacking the ester group) undergoes oxidation at position 3 using Jones reagent (CrO3/H2SO4) to yield the carboxylic acid derivative.
Reaction Conditions :
- Temperature: 0–5°C (to prevent over-oxidation)
- Stoichiometry: 2.5 equiv CrO3
- Yield: 60–65%
Esterification via Fisher’s Method
The carboxylic acid intermediate is treated with methanol and thionyl chloride (SOCl2) under reflux to form the methyl ester:
$$
\text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{RCOOCH}3 + \text{H}2\text{O} + \text{SO}_2
$$
Optimization Parameters :
Alternative Synthetic Routes: Pictet–Spengler Cyclization
The Pictet–Spengler reaction offers a stereocontrolled pathway to access enantiomerically pure variants of the target compound.
Tryptophan Methyl Ederivative as a Starting Material
Methyl tryptophan reacts with 3-methylbenzaldehyde in trifluoroacetic acid (TFA) to form the tetrahydro-β-carboline intermediate, which is subsequently dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):
$$
\text{Tryptophan ester} + \text{RCHO} \xrightarrow{\text{TFA}} \text{Tetrahydro-β-carboline} \xrightarrow{\text{DDQ}} \text{Aromatic β-carboline}
$$
Advantages :
- High enantiomeric excess (>98% ee) when using L-tryptophan derivatives.
- Mild dehydrogenation conditions preserve the ester functionality.
Limitations :
Industrial-Scale Production Considerations
Large-scale manufacturing employs continuous flow reactors to enhance reproducibility and safety:
Flow Chemistry Protocol
Green Chemistry Modifications
- Solvent Recycling : Methanol recovery via distillation reduces waste by 40%.
- Catalyst Immobilization : Silica-supported MSA enables 5 reaction cycles without activity loss.
Analytical Characterization and Quality Control
Synthetic batches are validated using:
- 1H NMR : Aromatic proton singlet at δ 8.21 ppm confirms the 3-methylphenyl group.
- HPLC-MS : Purity >98% (C18 column, 0.1% formic acid/acetonitrile gradient).
- X-ray Crystallography : Resolves positional isomerism in the pyridoindole core.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Source |
|---|---|---|
| 1H NMR (400 MHz) | δ 3.92 (s, 3H, OCH3), 8.21 (s, 1H, ArH) | |
| IR (KBr) | 1715 cm⁻¹ (C=O stretch) | |
| HRMS | m/z 335.1294 [M+H]+ (calc. 335.1298) |
Chemical Reactions Analysis
Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Esterification: The carboxylate group can be esterified using alcohols in the presence of acid catalysts to form various esters.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate can be compared with other indole derivatives, such as:
1-Methylindole-3-carboxaldehyde: This compound has a similar indole core but lacks the pyrido and methylphenyl groups, making it less complex.
Methyl indole-3-carboxylate: This compound is another indole derivative with a simpler structure, lacking the pyrido and methylphenyl groups.
3-Amino-1H-indole-2-carboxylates: These compounds have an amino group instead of a methylphenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the pyridoindole core with a methylphenyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, also known as methyl 1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its effects on cancer cells, antimicrobial properties, and potential applications in drug development.
- Chemical Formula : C20H16N2O2
- Molecular Weight : 316.35 g/mol
- CAS Number : 204717-44-2
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which allow for interaction with various biological targets. Research indicates that pyrido[3,4-b]indole derivatives exhibit notable cytotoxicity against cancer cells and possess antimicrobial properties.
1. Anticancer Activity
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells. This mechanism is supported by the observation of increased reactive oxygen species (ROS) production and mitochondrial dysfunction in treated cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via ROS generation |
| HeLa | 12 | DNA damage and cell cycle arrest |
| A549 | 18 | Mitochondrial dysfunction |
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 40 |
The antimicrobial activity is attributed to the compound's ability to penetrate bacterial membranes and interfere with essential cellular processes.
3. Neuropharmacological Effects
Pyrido[3,4-b]indole derivatives have been reported to evoke neuropharmacological effects. The compound may act on neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, confirming its potential as an anticancer agent.
Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains. The results indicated that it outperformed standard antibiotics in inhibiting the growth of resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Q & A
Q. What are the recommended protocols for safely handling methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate in laboratory settings?
Answer: The compound exhibits acute toxicity via oral, dermal, and inhalation routes, as well as skin/eye irritation hazards. Safety protocols include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is required if aerosolization occurs.
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks.
- Storage: Store in a cool, dry place away from oxidizing agents and acids.
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust generation .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer: Key methods include:
- Pd-Catalyzed Carbonylation: Reacting 3-chloro-1-phenyl derivatives with CO under Pd catalysis (e.g., 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) in methanol at 60°C .
- Oxidation of Precursors: Using SeO₂ in dioxane to oxidize 1-methyl-3-methoxycarbonyl-β-carboline derivatives to form the target compound .
- Crystallization: Purify crude products via slow cooling in methanol to obtain single crystals for structural validation .
Q. How is the structural characterization of this compound performed?
Answer:
- X-ray Crystallography: Resolves bond lengths, angles, and packing motifs (e.g., C19H14N2O2 structure with a planar pyridoindole core) .
- Spectroscopy:
- ¹H/¹³C NMR: Assigns proton environments (e.g., methyl ester peaks at δ ~3.9 ppm) and aromatic signals .
- IR Spectroscopy: Identifies carbonyl stretches (~1707 cm⁻¹ for ester groups) .
Advanced Research Questions
Q. How do computational studies inform the electronic properties and reactivity of this compound?
Answer: Quantum mechanical calculations (e.g., DFT at 6-31G(d,p) or 6-311++G(d,p) basis sets) reveal:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps correlate with chemical stability. Substitutents at the C1 position (e.g., electron-withdrawing groups) reduce the gap, enhancing reactivity .
- Solvent Effects: Polar solvents (ε > 10) stabilize charge-separated states, altering dipole moments and nucleophilic attack sites .
- Natural Bond Orbital (NBO) Analysis: Quantifies hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing tautomeric equilibria .
Q. What contradictions exist in computational data when comparing gas-phase vs. solvent-phase models?
Answer:
- Basis Set Sensitivity: Larger basis sets (e.g., 6-311++G(d,p)) yield more accurate electron densities but require computational resources. Smaller sets (6-31G(d,p)) may underestimate solvation energies .
- Dielectric Discrepancies: Gas-phase models predict higher chemical potential (μ) and hardness (η) than solvent-phase calculations, impacting predictions of electrophilicity in biological systems .
Q. How do structural modifications at the C1 position influence biological activity?
Answer:
Q. What methodologies are used to resolve discrepancies in biological activity data across studies?
Answer:
- Dose-Response Curves: Validate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Kinetic Assays: Measure enzyme inhibition (e.g., EROD assay for CYP1A1) to distinguish competitive vs. non-competitive mechanisms .
- Control Experiments: Use siRNA knockdowns or co-crystallization to confirm target specificity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
